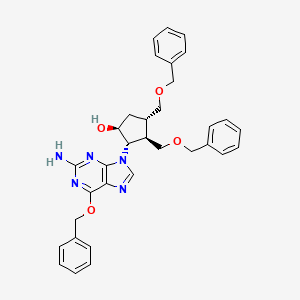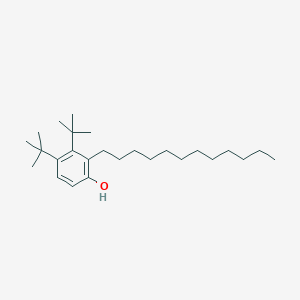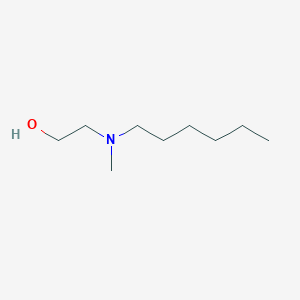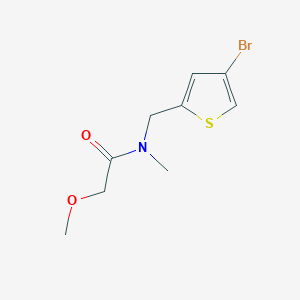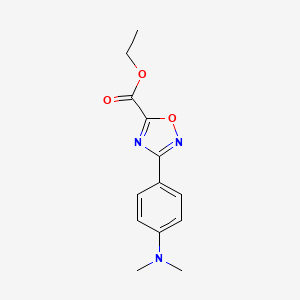
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound known for its unique structural features and diverse applications in various fields of science. This compound contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, making it an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-(dimethylamino)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of dimethylamino-substituted amines.
Substitution: Formation of various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules, making it a potent bioactive compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one: Known for its use as a monoamine oxidase inhibitor.
4-(Dimethylamino)phenyl-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry.
Uniqueness
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
ethyl 3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-4-18-13(17)12-14-11(15-19-12)9-5-7-10(8-6-9)16(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
ZYSKXOVPLOBHBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)


